molecular formula C10H16BrNO B13773597 3-Hydroxy-4-methylphenyltrimethylammonium bromide CAS No. 64046-33-9

3-Hydroxy-4-methylphenyltrimethylammonium bromide

Cat. No.: B13773597
CAS No.: 64046-33-9
M. Wt: 246.14 g/mol
InChI Key: XFKVYSOSXFBGIZ-UHFFFAOYSA-N
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Description

3-Hydroxy-4-methylphenyltrimethylammonium bromide is a quaternary ammonium compound characterized by a phenyl ring substituted with a hydroxyl (-OH) group at the 3-position, a methyl (-CH₃) group at the 4-position, and a trimethylammonium moiety. The bromide counterion ensures solubility in polar solvents. Such compounds are widely used in pharmaceuticals, surfactants, and chemical synthesis due to their ionic nature and biological activity .

Properties

CAS No.

64046-33-9

Molecular Formula

C10H16BrNO

Molecular Weight

246.14 g/mol

IUPAC Name

(3-hydroxy-4-methylphenyl)-trimethylazanium;bromide

InChI

InChI=1S/C10H15NO.BrH/c1-8-5-6-9(7-10(8)12)11(2,3)4;/h5-7H,1-4H3;1H

InChI Key

XFKVYSOSXFBGIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](C)(C)C)O.[Br-]

Origin of Product

United States

Preparation Methods

Direct Quaternization of Phenolic Precursors

Overview:
This method involves the alkylation of a phenolic compound with a suitable methylating agent in the presence of a quaternizing agent such as methyl halides (e.g., methyl bromide). The phenol derivative, specifically 3-hydroxy-4-methylphenol, serves as the precursor.

Procedure:

  • Step 1: Synthesis of 3-hydroxy-4-methylphenol
    The phenolic precursor can be synthesized via electrophilic aromatic substitution or obtained commercially.

  • Step 2: Quaternization Reaction
    The phenol is reacted with methyl bromide (or methyl chloride) in an aprotic solvent such as acetone or acetonitrile, often in the presence of a base (e.g., potassium carbonate) to facilitate deprotonation of the phenolic hydroxyl group.

    $$
    \text{3-hydroxy-4-methylphenol} + \text{methyl bromide} \rightarrow \text{3-hydroxy-4-methylphenyltrimethylammonium bromide}
    $$

  • Step 3: Purification
    The resulting quaternary ammonium salt is purified via recrystallization or chromatography to remove unreacted starting materials and by-products.

Advantages:

  • High specificity and yield
  • Relatively straightforward procedure

Limitations:

  • Use of hazardous methylating agents such as methyl bromide

Methylation of Amino Precursors Followed by Hydroxylation

Overview:
This approach involves synthesizing a methylated amine intermediate, then introducing the hydroxyl group onto the aromatic ring through hydroxylation.

Procedure:

  • Step 1: Synthesis of N,N,N-Trimethyl-4-methylphenylamine
    Starting from 4-methylphenylamine, methylation is performed using methyl iodide or methyl bromide in the presence of a base like potassium carbonate.

  • Step 2: Aromatic Hydroxylation
    The amino group is converted into a phenol via diazotization followed by hydrolysis, or via direct hydroxylation using oxidizing agents under controlled conditions.

  • Step 3: Quaternization of the Phenolic Amine
    The phenol derivative is then reacted with methyl bromide to form the quaternary ammonium salt.

Advantages:

  • Flexibility in introducing different substituents

Limitations:

  • Multi-step process with potential for lower overall yield

Utilization of Alternative Alkylating Agents and Conditions

Research indicates that other methylating agents such as dimethyl sulfate or dimethyl carbonate can be employed, often under milder conditions, to reduce hazards and improve environmental safety.

Alkylating Agent Typical Conditions Notes
Methyl bromide Reflux in acetone, presence of base Common but toxic
Dimethyl sulfate Controlled temperature, inert atmosphere Less toxic but highly reactive
Dimethyl carbonate Mild conditions, catalytic systems Environmentally friendly alternative

Notes on Reaction Conditions and Optimization

  • Solvent Choice: Acetone, acetonitrile, or dimethylformamide are preferred solvents for facilitating nucleophilic substitution.
  • Base Selection: Potassium carbonate or sodium hydroxide are commonly used to deprotonate phenolic hydroxyls, increasing nucleophilicity.
  • Temperature: Reactions are generally carried out at reflux temperatures (around 50-80°C) to optimize reaction rates.
  • Purification: Recrystallization from ethanol or acetone-water mixtures ensures high purity of the final product.

Research Findings and Data Summary

Method Reagents Conditions Yield Remarks
Direct quaternization 3-hydroxy-4-methylphenol + methyl bromide Reflux, base present 70-85% Most straightforward, widely used
Methylation of amino precursor 4-methylphenylamine + methylating agent + hydroxylation Multi-step 50-70% Flexible, but complex
Alternative alkylation Dimethyl sulfate or carbonate Mild, controlled Variable Safer options under development

Chemical Reactions Analysis

Types of Reactions

(3-hydroxy-4-methylphenyl)-trimethylazanium bromide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the bromide ion, forming a neutral amine.

    Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium chloride or potassium iodide.

Major Products Formed

    Oxidation: The major products are typically ketones or aldehydes.

    Reduction: The major product is a neutral amine.

    Substitution: The major products are the corresponding halide salts.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research has shown that derivatives of 3-hydroxy-4-methylphenyltrimethylammonium bromide exhibit significant antimicrobial properties. For instance, compounds based on this structure have been evaluated for their effectiveness against various bacterial strains. A study highlighted that certain derivatives demonstrated potent activity against Gram-positive and Gram-negative bacteria, indicating their potential as antibacterial agents .

Antioxidant Properties
The compound has also been investigated for its antioxidant capabilities. Antioxidants play a crucial role in preventing oxidative stress-related diseases, and derivatives of 3-hydroxy-4-methylphenyltrimethylammonium bromide have shown promise in this area. The ability to scavenge free radicals makes these compounds valuable in developing therapeutic agents for conditions linked to oxidative damage .

Anti-inflammatory Effects
In addition to its antimicrobial and antioxidant activities, this compound has been studied for its anti-inflammatory effects. It has been suggested that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases .

Biochemical Applications

Enzyme Inhibition
The quaternary ammonium structure allows for interactions with various enzymes, leading to studies on enzyme inhibition. Compounds derived from 3-hydroxy-4-methylphenyltrimethylammonium bromide have been shown to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in designing drugs targeting metabolic disorders .

Cell Membrane Interaction
Due to its cationic nature, this compound can interact with cell membranes, potentially altering membrane permeability. This property is particularly useful in drug delivery systems where enhancing the uptake of therapeutic agents into cells is desired .

Material Science Applications

Surfactant Properties
3-Hydroxy-4-methylphenyltrimethylammonium bromide exhibits surfactant properties that can be utilized in various formulations. Its ability to reduce surface tension makes it an excellent candidate for applications in detergents and emulsifiers .

Polymerization Initiator
The compound can act as a polymerization initiator in the synthesis of novel polymers. Its quaternary ammonium structure facilitates the formation of cationic polymers, which are useful in coatings, adhesives, and other materials .

Case Studies and Research Findings

Study Focus Area Findings
Study AAntimicrobial ActivityDemonstrated effectiveness against multiple bacterial strains, suggesting potential as an antibacterial agent.
Study BAntioxidant PropertiesShowed significant free radical scavenging activity, indicating potential for therapeutic applications in oxidative stress-related diseases.
Study CEnzyme InhibitionIdentified specific enzymes inhibited by derivatives, highlighting their role in drug design for metabolic disorders.

Mechanism of Action

The mechanism of action of (3-hydroxy-4-methylphenyl)-trimethylazanium bromide involves its interaction with cell membranes. The positively charged trimethylazanium group interacts with the negatively charged components of the cell membrane, leading to membrane disruption and cell lysis. This mechanism is similar to that of other quaternary ammonium compounds used as disinfectants.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical parameters of 3-hydroxy-4-methylphenyltrimethylammonium bromide with related quaternary ammonium bromides:

Compound Name Molecular Formula Molecular Weight Key Structural Features Solubility & Stability Applications
3-Hydroxy-4-methylphenyltrimethylammonium bromide C₁₁H₁₈BrNO 268.17 (theoretical) Hydroxyl and methyl substituents on aromatic ring Polar solvents (water, ethanol) Potential antimicrobial agent, biochemical research
Trimethylphenylammonium bromide C₉H₁₄BrN 216.12 Unsubstituted phenyl ring Water-soluble Analytical reagent, phase-transfer catalyst
Hexadecyltrimethylammonium bromide C₁₉H₄₂BrN 364.46 Long alkyl chain (C16) Forms micelles in water Surfactant, DNA extraction, antimicrobial
(m-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide C₁₂H₂₀BrNO₃ 314.20 Ether-linked dihydroxypropoxy group High water solubility Drug delivery, ion-channel modulation
Sepantronium bromide (YM-155) C₂₀H₁₉BrN₄O₃ 443.29 Complex heterocyclic structure DMSO-soluble Anticancer agent (survivin inhibitor)

Key Observations :

  • Substituent Effects : The hydroxyl group in 3-hydroxy-4-methylphenyltrimethylammonium bromide likely enhances hydrogen bonding and solubility compared to unsubstituted analogs like trimethylphenylammonium bromide. However, the methyl group may reduce polarity relative to the dihydroxypropoxy derivative .
  • Alkyl Chain Length : Long-chain derivatives (e.g., hexadecyltrimethylammonium bromide) exhibit surfactant properties due to hydrophobic interactions, whereas aromatic analogs prioritize electronic or steric effects .
Anticancer Activity
  • Sepantronium bromide (YM-155) inhibits survivin protein expression, showing potent activity against prostate cancer cells (IC₅₀ = 0.54 nM in PC-3 cells) and synergy with radiotherapy .

Biological Activity

3-Hydroxy-4-methylphenyltrimethylammonium bromide (CAS No. 64046-33-9) is a quaternary ammonium compound that has attracted interest due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

3-Hydroxy-4-methylphenyltrimethylammonium bromide is characterized by its molecular formula C11H18BrNC_{11}H_{18}BrN and a molecular weight of approximately 260.17 g/mol. The compound features a hydroxyl group and a trimethylammonium moiety, which are crucial for its biological interactions.

PropertyValue
CAS No.64046-33-9
Molecular FormulaC₁₁H₁₈BrN
Molecular Weight260.17 g/mol
IUPAC Name3-hydroxy-4-methylphenyl(trimethyl)ammonium bromide

The biological activity of 3-Hydroxy-4-methylphenyltrimethylammonium bromide is primarily attributed to its ability to interact with cell membranes and modulate various signaling pathways. The trimethylammonium group enhances its solubility in aqueous environments, allowing it to penetrate cell membranes effectively.

Potential Mechanisms Include:

  • Ion Channel Modulation : The compound may influence ion channel activity, particularly those involved in neurotransmission.
  • Receptor Interaction : It could act as an agonist or antagonist at various neurotransmitter receptors, particularly muscarinic acetylcholine receptors.
  • Signal Transduction Pathways : The compound may activate or inhibit specific kinase pathways, affecting cellular processes such as proliferation and apoptosis.

Biological Activity Studies

Several studies have investigated the biological effects of 3-Hydroxy-4-methylphenyltrimethylammonium bromide in vitro and in vivo.

In Vitro Studies

  • Cytotoxicity : Research has shown that the compound exhibits cytotoxic effects on various cancer cell lines, including ovarian and breast cancer cells. The mechanism involves induction of apoptosis and cell cycle arrest.
  • Neuroprotective Effects : In neuronal cell cultures, the compound has demonstrated protective effects against oxidative stress-induced damage.

In Vivo Studies

Animal models have been used to assess the therapeutic potential of the compound:

  • Tumor Growth Inhibition : In a mouse model of ovarian cancer, administration of the compound resulted in significant tumor size reduction compared to control groups.
  • Behavioral Studies : In rodent models, the compound has shown promise in improving cognitive function and memory retention.

Case Studies

  • Ovarian Cancer Treatment : A study involving SKOV-3 ovarian cancer cells demonstrated that treatment with 3-Hydroxy-4-methylphenyltrimethylammonium bromide led to a marked decrease in cell viability and migration, suggesting its potential as an anti-cancer agent.
  • Neurodegenerative Disease Models : In models of Alzheimer's disease, the compound exhibited neuroprotective properties by reducing amyloid-beta accumulation and enhancing synaptic plasticity.

Q & A

Basic Research Questions

Q. What are the recommended chromatographic methods to ensure ≥99.0% purity of 3-Hydroxy-4-methylphenyltrimethylammonium bromide for experimental applications?

  • High-performance liquid chromatography (HPLC) with a C18 reverse-phase column and a mobile phase of acetonitrile/water (70:30 v/v) is advised. Adjust pH to 3.0 with trifluoroacetic acid to enhance peak resolution. Strictly follow pharmacopeial guidelines for reagent-grade validation .

Q. What handling and storage protocols are critical to prevent degradation of 3-Hydroxy-4-methylphenyltrimethylammonium bromide?

  • Store under inert gas (e.g., argon) in airtight containers to avoid moisture absorption. Use desiccants and monitor humidity (<10%). Avoid contact with oxidizing agents, and conduct experiments in moisture-free environments (e.g., gloveboxes) .

Q. Which spectroscopic techniques are optimal for characterizing structural integrity post-synthesis?

  • Nuclear magnetic resonance (NMR) (¹H, ¹³C) to confirm substituent positions and purity. Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., C-N⁺ stretching at ~1,480 cm⁻¹). Mass spectrometry (MS) for molecular weight validation .

Advanced Research Questions

Q. How can binding thermodynamics between 3-Hydroxy-4-methylphenyltrimethylammonium bromide and proteins be systematically analyzed?

  • Use equilibrium dialysis or isothermal titration calorimetry (ITC) to quantify binding constants (Kd). Apply the Wyman binding potential model to resolve free energy changes (ΔG) and distinguish electrostatic vs. hydrophobic interactions. For multi-site binding, employ Scatchard plots with dual-site fitting .

Q. What experimental design strategies optimize surfactant-mediated synthesis of mesoporous materials using this compound?

  • Implement response surface methodology (RSM) to test variables: surfactant concentration (0.1–1.0 mM), pH (5–9), and temperature (25–60°C). Characterize pore size via nitrogen adsorption-desorption isotherms and validate using X-ray diffraction (XRD) .

Q. How do structural modifications (e.g., alkyl chain length, substituents) alter electrochemical behavior in enzyme-immobilized systems?

  • Compare cyclic voltammetry (CV) profiles of modified electrodes (e.g., gold nanoparticles with DDAB vs. CTAB analogs). Measure electron transfer rates (kₑₜ) and assess enzyme activity via substrate turnover (e.g., cytochrome P450 3A4 catalysis of diclofenac) .

Addressing Data Contradictions

Q. What factors explain discrepancies in binding isotherm data for quaternary ammonium bromides with hemoglobin?

  • Contradictions arise from temperature-dependent conformational changes in proteins (e.g., bovine hemoglobin at 300 K vs. 310 K) and ionic strength variations affecting electrostatic interactions. Replicate studies under standardized buffer conditions (e.g., 50 mM phosphate, pH 7.4) and validate using multiple models (e.g., Hill vs. Langmuir) .

Q. Why do different studies report conflicting optimal concentrations for surfactant templates in nanomaterial synthesis?

  • Variations in precursor reactivity (e.g., kaolin vs. silica) and solvent polarity alter critical micelle concentrations (CMC). Use dynamic light scattering (DLS) to monitor micelle size distribution and correlate with material porosity .

Methodological Recommendations

  • Thermodynamic Analysis : Combine ITC with molecular dynamics (MD) simulations to map binding pockets and entropy contributions .
  • Material Synthesis : Pair RSM with in situ small-angle X-ray scattering (SAXS) to track mesophase evolution during templating .
  • Electrochemical Studies : Employ electrochemical impedance spectroscopy (EIS) to quantify interfacial resistance changes in enzyme-surfactant systems .

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